molecular formula C13H17NO4 B6642344 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid

4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid

Cat. No. B6642344
M. Wt: 251.28 g/mol
InChI Key: WRJIGBXNYDIKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid, also known as MPABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPABA is a derivative of para-aminobenzoic acid (PABA), which is a naturally occurring compound found in many foods, including whole grains, eggs, and milk. MPABA is synthesized by the reaction of PABA with formaldehyde and methanol.

Scientific Research Applications

4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been studied for its potential to enhance the immune system and improve cardiovascular health.

Mechanism of Action

The mechanism of action of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB. 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has also been shown to have antioxidant properties by reducing the production of ROS and increasing the expression of antioxidant enzymes. In addition, 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in vitro and in vivo. However, one limitation of using 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid. One area of interest is its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential to enhance the immune system and improve cardiovascular health. Further research is also needed to fully understand the mechanism of action of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid involves the reaction of PABA with formaldehyde and methanol. The reaction is catalyzed by hydrochloric acid, and the product is isolated by filtration and recrystallization. The yield of 4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid is approximately 80%, making it an efficient and cost-effective synthesis method.

properties

IUPAC Name

4-[[2-methoxypropanoyl(methyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(18-3)12(15)14(2)8-10-4-6-11(7-5-10)13(16)17/h4-7,9H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJIGBXNYDIKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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